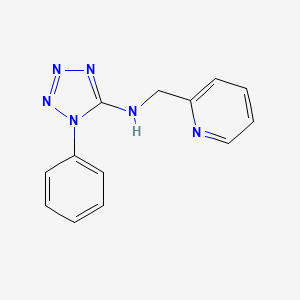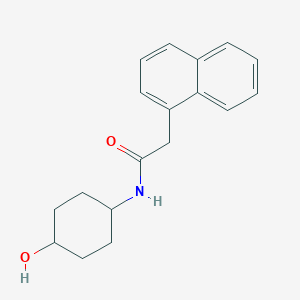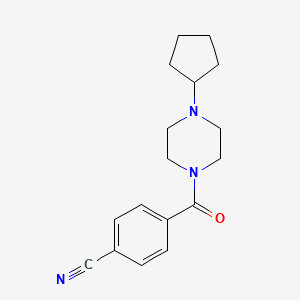![molecular formula C17H22N2O2 B7474073 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain, and its inhibition by CPP-115 leads to an increase in GABA levels and enhanced inhibitory neurotransmission. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide leads to an increase in GABA levels and enhanced inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide are primarily related to its ability to enhance inhibitory neurotransmission in the brain. This leads to a reduction in neuronal excitability and an overall calming effect on the brain. N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide for lab experiments is its high potency and selectivity for GABA transaminase inhibition. This makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, the complex synthesis process and specialized equipment required for its preparation may limit its widespread use in research.
Orientations Futures
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide. One area of interest is the development of new and more efficient synthesis methods for the compound. Another area of interest is the exploration of its potential therapeutic applications in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide and its potential long-term effects on brain function.
Méthodes De Synthèse
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a key intermediate, which is then subjected to various reactions to yield the final product. The process is relatively complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide has shown promising results in reducing seizure activity, preventing relapse in drug addiction, and reducing anxiety and depressive-like behaviors.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-3-2-4-14(11-12)16(20)18-15-7-9-19(10-8-15)17(21)13-5-6-13/h2-4,11,13,15H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEKSYBEJWBBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7474041.png)

![2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-N-methylbenzamide](/img/structure/B7474051.png)

![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)

